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Compound of Interest

Compound Name: 1H-Imidazo[4,5-b]pyridine

Cat. No.: B063865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of the core heterocyclic

compound, 1H-Imidazo[4,5-b]pyridine. This scaffold is a key component in a multitude of

biologically active molecules, and a thorough understanding of its structural and electronic

properties through spectroscopic methods is paramount for the rational design and

development of novel therapeutics. This document outlines the characteristic spectral data

obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure

reproducibility, and a relevant biological pathway is visualized to contextualize the importance

of this molecular core.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of

1H-Imidazo[4,5-b]pyridine.

Table 1: ¹H NMR Spectroscopic Data of 1H-Imidazo[4,5-b]pyridine
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Proton Chemical Shift (δ) ppm

H2 8.16

H5 8.35

H6 7.25

H7 8.05

NH 13.47

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 1H-Imidazo[4,5-b]pyridine

Carbon Chemical Shift (δ) ppm

C2 142.0

C3a 132.0

C5 144.0

C6 118.0

C7 130.0

C7a 148.0

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of 1H-Imidazo[4,5-b]pyridine
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Wavenumber (cm⁻¹) Assignment

3400-2500 N-H stretching

3100-3000 Aromatic C-H stretching

1640-1450 C=C and C=N stretching

1400-1000 In-plane C-H bending

900-650 Out-of-plane C-H bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of 1H-Imidazo[4,5-b]pyridine

Ion m/z

[M+H]⁺ 120.06

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

1H-Imidazo[4,5-b]pyridine molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 1H-Imidazo[4,5-b]pyridine.

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.
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Instrumentation:

A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

The instrument is equipped with a broadband probe capable of detecting both ¹H and ¹³C

nuclei.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,

and 16-32 scans for good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1H-Imidazo[4,5-b]pyridine based on

their vibrational frequencies.

Methodology (KBr Pellet Method):

Sample Preparation:
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Grind a small amount (1-2 mg) of 1H-Imidazo[4,5-b]pyridine with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation:

An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) is used.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazo[4,5-
b]pyridine.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 1H-Imidazo[4,5-b]pyridine (typically 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid (0.1%) to promote protonation.

Instrumentation:
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A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole

or time-of-flight analyzer) is used.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate charged droplets.

The mass spectrometer is operated in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Biological Context: Inhibition of CDK9 Signaling
Pathway
Derivatives of 1H-Imidazo[4,5-b]pyridine have shown significant potential as inhibitors of

Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme in the regulation of gene

transcription, and its dysregulation is implicated in various cancers. The following diagram

illustrates the role of CDK9 in transcription and the mechanism of its inhibition.
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Transcription Elongation

Inhibition by Imidazo[4,5-b]pyridine
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 Inhibits CDK9 Kinase Activity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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